(2-(Difluoromethoxy)phenyl)methanamine hydrochloride
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Overview
Description
(2-(Difluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a difluoromethoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and various substituted phenylmethanamines .
Scientific Research Applications
(2-(Difluoromethoxy)phenyl)methanamine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Difluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its effectiveness in various biological assays. The compound can modulate the activity of enzymes and receptors by acting as an inhibitor or activator, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-(difluoromethoxy)phenyl)methanamine hydrochloride
- (5-Chloro-2-(difluoromethoxy)phenyl)methanamine hydrochloride
Uniqueness
(2-(Difluoromethoxy)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H10ClF2NO |
---|---|
Molecular Weight |
209.62 g/mol |
IUPAC Name |
[2-(difluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-8(10)12-7-4-2-1-3-6(7)5-11;/h1-4,8H,5,11H2;1H |
InChI Key |
CFJLRVZFIJPKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC(F)F.Cl |
Origin of Product |
United States |
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